molecular formula C17H21N3O4 B12457453 4-hydroxy-N'-(2-methylpropanoyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-N'-(2-methylpropanoyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Katalognummer: B12457453
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: KTIANWASECYXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxyquinoline-3-carbohydrazide with 2-methylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-hydroxyquinoline-3-carbohydrazide
  • 2-methylpropanoylquinoline derivatives
  • Quinoline-2,4-dione derivatives

Uniqueness

4-hydroxy-N’-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydrazide and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H21N3O4

Molekulargewicht

331.4 g/mol

IUPAC-Name

4-hydroxy-N'-(2-methylpropanoyl)-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C17H21N3O4/c1-4-9-20-12-8-6-5-7-11(12)14(21)13(17(20)24)16(23)19-18-15(22)10(2)3/h5-8,10,21H,4,9H2,1-3H3,(H,18,22)(H,19,23)

InChI-Schlüssel

KTIANWASECYXBR-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.